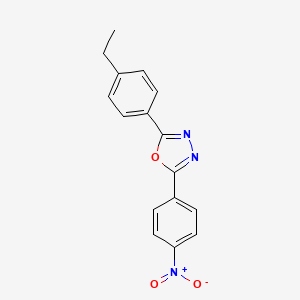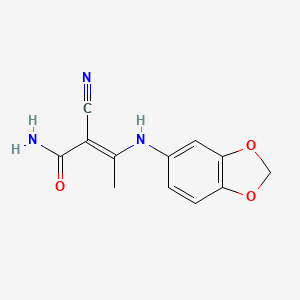
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as MBO-1155, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Another potential application of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is in the field of neuroscience. Studies have shown that the compound has neuroprotective properties and can protect neurons from oxidative stress and inflammation. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been found to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that the compound acts by modulating various signaling pathways in cells. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. The compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in a range of diseases. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been found to modulate glucose and lipid metabolism, which could have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. The compound also has neuroprotective properties, which could have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which could make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research could be the development of novel drug delivery systems that improve the solubility and bioavailability of the compound. Another area of research could be the investigation of the compound's potential applications in the treatment of metabolic disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one and to identify potential targets for the development of novel therapies.
合成法
The synthesis of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-methoxybenzaldehyde and 3-methoxyacetophenone in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
特性
IUPAC Name |
(4Z)-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-6-12(7-9-14)10-16-18(20)23-17(19-16)13-4-3-5-15(11-13)22-2/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSILMAIBWQRS-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)


![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)




![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)


![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)